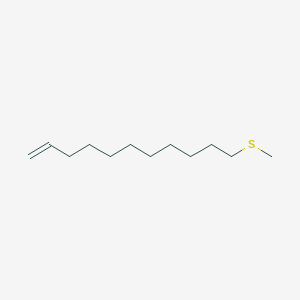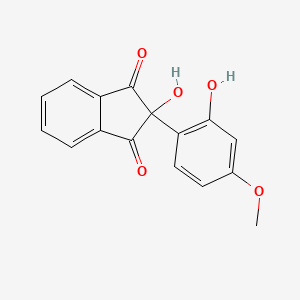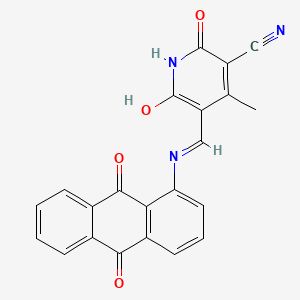![molecular formula C11H13N3O2 B14476642 Ethyl 3-[1-(2-cyanoethyl)-1H-imidazol-4-yl]prop-2-enoate CAS No. 69395-94-4](/img/structure/B14476642.png)
Ethyl 3-[1-(2-cyanoethyl)-1H-imidazol-4-yl]prop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-[1-(2-cyanoethyl)-1H-imidazol-4-yl]prop-2-enoate is a synthetic organic compound that belongs to the class of imidazole derivatives. Imidazoles are heterocyclic compounds containing nitrogen atoms, which are known for their diverse biological activities and applications in various fields such as pharmaceuticals, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-[1-(2-cyanoethyl)-1H-imidazol-4-yl]prop-2-enoate typically involves the cyclization of amido-nitriles. One common method is the nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . This reaction can be carried out under mild conditions, allowing for the inclusion of various functional groups.
Industrial Production Methods
Industrial production of imidazole derivatives often involves multi-step processes that include the formation of key intermediates, followed by cyclization and functionalization steps. The use of microwave-assisted synthesis and solvent-free conditions has been explored to improve efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-[1-(2-cyanoethyl)-1H-imidazol-4-yl]prop-2-enoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the imidazole ring, often using halogenated reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated reagents, such as N-bromosuccinimide (NBS).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole N-oxides, while reduction can produce various reduced imidazole derivatives.
Scientific Research Applications
Ethyl 3-[1-(2-cyanoethyl)-1H-imidazol-4-yl]prop-2-enoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of Ethyl 3-[1-(2-cyanoethyl)-1H-imidazol-4-yl]prop-2-enoate involves its interaction with molecular targets such as enzymes or receptors. The imidazole ring can participate in hydrogen bonding and coordination with metal ions, influencing various biochemical pathways. The compound’s effects are mediated through its ability to modulate enzyme activity or receptor binding .
Comparison with Similar Compounds
Similar Compounds
Ethyl cyanoacrylate: Known for its use in adhesives and medical applications.
Imidazole derivatives: A broad class of compounds with diverse biological activities and applications.
Uniqueness
Ethyl 3-[1-(2-cyanoethyl)-1H-imidazol-4-yl]prop-2-enoate is unique due to its specific structure, which combines the properties of both cyano and imidazole functional groups
Properties
CAS No. |
69395-94-4 |
|---|---|
Molecular Formula |
C11H13N3O2 |
Molecular Weight |
219.24 g/mol |
IUPAC Name |
ethyl 3-[1-(2-cyanoethyl)imidazol-4-yl]prop-2-enoate |
InChI |
InChI=1S/C11H13N3O2/c1-2-16-11(15)5-4-10-8-14(9-13-10)7-3-6-12/h4-5,8-9H,2-3,7H2,1H3 |
InChI Key |
XQJCFMTZYRYZAF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C=CC1=CN(C=N1)CCC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[(Methylsulfanyl)methyl]pyridine](/img/structure/B14476574.png)
![Bis[6-(4-anilinophenoxy)hexyl] octanedioate](/img/structure/B14476601.png)

![N-[4-(4-Methylphenyl)-1,3-thiazol-2-YL]acridin-9-amine](/img/structure/B14476611.png)
![2-[5-(2-Bromo-4-chlorophenoxy)-2-chlorophenoxy]propanoic acid](/img/structure/B14476613.png)
![{3-[2-(Prop-2-en-1-yl)oxiran-2-yl]propyl}(tripropyl)stannane](/img/structure/B14476616.png)


![1,1',1''-{[(2,2-Diethoxyethyl)sulfanyl]methanetriyl}tribenzene](/img/structure/B14476632.png)
![1-[(Benzyloxy)carbonyl]-L-prolyl-L-leucyl-L-alanine](/img/structure/B14476636.png)
![D-Glucitol, 1,1',1''-[3,3',3''-[(methylstannylidyne)tris(thio)]tris[propanoate]]](/img/structure/B14476649.png)

![3-[4-(Hexadecyloxy)-3-methoxyphenyl]prop-2-enal](/img/structure/B14476656.png)
